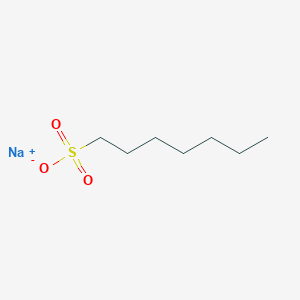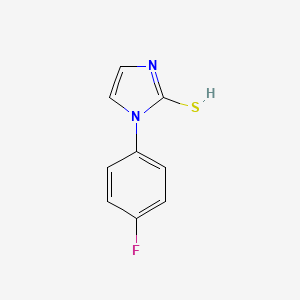
sodium;heptane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium heptane-1-sulfonate, also known as sodium 1-heptanesulfonate, is a versatile compound commonly used in laboratory experiments and biochemical research. It belongs to the sodium alkylsulfonate group of surfactants, characterized by a sulfonate head group with sodium and an alkyl chain attached to the head group. This compound is known for its role as an ion-pairing agent, surfactant, and buffer, making it crucial in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium heptane-1-sulfonate can be synthesized through the sulfonation of heptane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Heptane is reacted with sulfur trioxide in the presence of a catalyst to form heptane-1-sulfonic acid.
Neutralization: The resulting heptane-1-sulfonic acid is then neutralized with sodium hydroxide to produce sodium heptane-1-sulfonate.
Industrial Production Methods
In industrial settings, the production of sodium heptane-1-sulfonate involves large-scale sulfonation reactors where heptane is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Sodium heptane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to heptane.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Heptane.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium heptane-1-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) for the separation of positively charged analytes.
Biology: It aids in protein purification and nucleic acid separation by reducing surface tension for better mixing.
Medicine: It is utilized in the analysis of pharmaceutical products and metabolites.
Industry: It serves as a surfactant in detergents and emulsifiers
Mecanismo De Acción
Sodium heptane-1-sulfonate exerts its effects primarily through its role as an ion-pairing agent, surfactant, and buffer. In biochemistry, it reduces surface tension, facilitating better mixing and separation of biomolecules. It also acts as a chelating agent for metal ion analysis and serves as a buffer in biological experiments .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium hexanesulfonate
- Sodium octanesulfonate
- Sodium decanesulfonate
Uniqueness
Compared to similar compounds, sodium heptane-1-sulfonate has a unique balance of hydrophobic and hydrophilic properties due to its seven-carbon alkyl chain. This makes it particularly effective in separating a wide range of analytes in HPLC and HPCE analyses. Its critical micelle concentration value of 0.302 mol/dm³ also distinguishes it from other alkylsulfonates .
Propiedades
IUPAC Name |
sodium;heptane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMEZARFCPESH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride](/img/structure/B7724308.png)


![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)








